molecular formula C25H20F3N3O6S B11622266 propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate

propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11622266
M. Wt: 547.5 g/mol
InChI Key: ULEYIVLSSUOOQP-MOSHPQCFSA-N
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Description

Propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a trifluoromethyl group, a sulfamoylphenyl group, and a pyrazolylidene moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazolylidene intermediate, followed by the introduction of the trifluoromethyl group and the sulfamoylphenyl group. The final step involves esterification to form the propan-2-yl ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and sulfamoylphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate can be compared with similar compounds such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups, leading to variations in their properties and applications.

    Other trifluoromethylated compounds: These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties.

    Sulfamoylphenyl derivatives: Compounds with the sulfamoylphenyl group are studied for their potential therapeutic effects and chemical reactivity.

Properties

Molecular Formula

C25H20F3N3O6S

Molecular Weight

547.5 g/mol

IUPAC Name

propan-2-yl 4-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H20F3N3O6S/c1-14(2)36-24(33)16-5-3-15(4-6-16)21-12-9-18(37-21)13-20-22(25(26,27)28)30-31(23(20)32)17-7-10-19(11-8-17)38(29,34)35/h3-14H,1-2H3,(H2,29,34,35)/b20-13-

InChI Key

ULEYIVLSSUOOQP-MOSHPQCFSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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